4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate
Description
4-(N'-Hydroxycarbamimidoyl)phenyl dimethylsulfamate is a synthetic compound characterized by a phenyl ring substituted with a hydroxycarbamimidoyl group (-NH-C(=NH)-OH) and a dimethylsulfamate moiety (-O-SO₂-N(CH₃)₂). The hydroxycarbamimidoyl group is known to participate in hydrogen bonding, which may influence solubility and biological activity .
Properties
IUPAC Name |
[4-(N'-hydroxycarbamimidoyl)phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVBVSASWXRFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate involves several steps. One common synthetic route includes the reaction of 4-aminobenzamidoxime with dimethyl sulfamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamate group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate is utilized in various scientific research applications:
Proteomics Research: It serves as a biochemical tool in proteomics research, aiding in protein expression and interaction studies due to its stability and molecular properties.
Drug Discovery: The compound is explored for its potential in drug discovery, particularly in the development of new therapeutic agents targeting specific biochemical pathways.
Catalysis: It is used in catalytic processes, where it acts as a catalyst or a catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate involves its interaction with specific molecular targets. Researchers have explored its role in increasing nitric oxide levels through the conversion of amidoximes and oximes. This process is catalyzed by enzymes that facilitate the release of nitric oxide, which has vasodilatory effects and impacts cardiovascular function. Additionally, the compound decreases arterial pressure and thrombi formation, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- The dimethylsulfamate group in the target compound likely enhances water solubility compared to sulfonamides due to the polar sulfonate group .
- The hydroxycarbamimidoyl moiety, common to all analogs, may confer hydrogen-bonding capabilities, influencing crystal packing (as seen in ) and receptor binding .
Key Observations :
- Sulfonamide derivatives () exhibit antitumor activity via carbohydrate hydrolyase inhibition, suggesting that the target compound’s sulfamate group may similarly target metabolic enzymes .
- Acetamide analogs () show high thermal stability (boiling point ~429°C), which may correlate with prolonged in vivo half-life .
Biological Activity
4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and implications for therapeutic use.
- Chemical Name : 4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate
- CAS Number : Not specified in the sources.
- Molecular Formula : CHNOS
The compound is believed to act as an inhibitor of specific enzymes involved in hormone-dependent pathways, particularly aromatase and steroid sulfatase. These enzymes are crucial in the biosynthesis of estrogens, which can promote the growth of certain types of breast cancer cells.
Aromatase Inhibition
Aromatase inhibitors are vital in treating estrogen receptor-positive breast cancer. Research indicates that sulfamate derivatives can effectively inhibit aromatase activity. In a comparative study, compounds similar to 4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate demonstrated IC values in the nanomolar range, suggesting potent inhibitory effects .
Steroid Sulfatase Inhibition
Steroid sulfatase contributes to the conversion of sulfated steroids into their active forms. The inhibition of this enzyme has been linked to reduced estrogen levels and potential therapeutic benefits in hormone-sensitive cancers. The compound's structural features may enhance its binding affinity to the active site of steroid sulfatase, leading to significant inhibition .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of 4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate and related compounds:
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various sulfamate derivatives on breast cancer cell lines. The results indicated that 4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate exhibited significant cytotoxicity at concentrations that were non-toxic to normal cells, highlighting its selective action against cancer cells .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of aromatase and steroid sulfatase, supporting its role as a dual inhibitor. This dual action could provide a more comprehensive therapeutic approach for hormone-dependent cancers compared to single-target therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
